molecular formula C12H14N2 B12823191 1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole

1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole

Cat. No.: B12823191
M. Wt: 186.25 g/mol
InChI Key: NEWBSYJTWOIOSO-UHFFFAOYSA-N
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Description

1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole (CAS 167483-60-5) is a high-purity benzimidazole derivative supplied for pharmacological and medicinal chemistry research. This compound features a molecular formula of C12H14N2 and a molecular weight of 186.25 g/mol . Benzimidazole derivatives are privileged scaffolds in drug discovery due to their structural resemblance to naturally occurring nucleotides, which allows for effective interaction with various biopolymers, including proteins, enzymes, and receptors . Scientific literature indicates that substitutions at the N1 and C2 positions of the benzimidazole core, as seen in this compound with a methyl group at N1 and a methylcyclopropyl group at C2, are critically important for anti-inflammatory activity . Specifically, such derivatives have been investigated as potential agonists for cannabinoid receptors (CB2), which are primarily expressed on immune cells and represent a promising target for managing pain and inflammation with reduced side effects . The compound's calculated density is 1.21 g/cm³, with a boiling point of approximately 343°C at 760 mmHg . It is offered for research applications including the study of cyclooxygenase (COX) inhibition, the development of novel anti-inflammatory agents, and structure-activity relationship (SAR) investigations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-methyl-2-(2-methylcyclopropyl)benzimidazole

InChI

InChI=1S/C12H14N2/c1-8-7-9(8)12-13-10-5-3-4-6-11(10)14(12)2/h3-6,8-9H,7H2,1-2H3

InChI Key

NEWBSYJTWOIOSO-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=NC3=CC=CC=C3N2C

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine with Carbonyl Compounds

Reagents Conditions Yield (%) Notes
o-Phenylenediamine + Formic acid Reflux, acidic medium 70-85 Classic method for benzimidazole core
o-Phenylenediamine + Trimethyl orthoformate Reflux, acidic or neutral 75-88 Alternative to formic acid, milder

This step forms the benzimidazole nucleus, which is the scaffold for further substitution.

N-Methylation

Reagents Conditions Yield (%) Notes
Methyl iodide + base (NaH, K2CO3) Room temperature to reflux 80-90 Selective methylation at N1 position
Dimethyl sulfate + base Mild heating 75-85 Alternative methylating agent

N-Methylation is typically performed after the benzimidazole core and cyclopropyl group are installed to avoid side reactions.

Catalytic and Eco-Friendly Enhancements

Recent research emphasizes eco-friendly and catalytic methods to improve the synthesis:

  • Nano-SiO₂ Catalysis: Use of nano-silica as a catalyst reduces reaction time and increases yield (up to 88%) for benzimidazole derivatives.
  • Lanthanum Chloride Catalysis: LaCl₃ catalyzes the condensation and cyclopropylation in one pot, improving atom economy and yields (71–88%).
  • Mild Alkylation Conditions: Alkylation under mild basic aqueous conditions avoids harsh reagents and improves functional group tolerance.

Analytical Validation of the Compound

Spectroscopic and analytical techniques confirm the structure and purity of the synthesized compound:

Technique Key Observations Purpose
¹H NMR N–CH₃ signal at δ ~3.5 ppm; cyclopropane protons at δ ~0.8–1.5 ppm; aromatic protons at δ ~7.0–8.5 ppm Structural confirmation
¹³C NMR Signals for methyl carbon at δ ~35–40 ppm; cyclopropane carbons; aromatic carbons Carbon framework verification
IR Spectroscopy N–H stretch ~3395 cm⁻¹; C=N stretch 1600–1650 cm⁻¹; cyclopropane C–C stretch near 1000–1100 cm⁻¹ Functional group identification
Mass Spectrometry Molecular ion peak matching exact mass (e.g., m/z 227.1052 for C₁₂H₁₃N₂) Molecular weight confirmation

These data ensure the integrity and correct substitution pattern of the target molecule.

Summary Table of Preparation Methods

Step Method/Reaction Type Reagents/Conditions Yield Range (%) Advantages
Benzimidazole core formation Condensation o-Phenylenediamine + formic acid or trimethyl orthoformate, reflux 70-88 Simple, well-established
Cyclopropyl substitution Alkylation or Pd-catalyzed coupling Cyclopropyl halides or boronic acids, Pd catalyst, base 65-88 High selectivity, mild conditions
N1-Methylation Methylation Methyl iodide or dimethyl sulfate, base 75-90 Selective, straightforward
Catalytic improvements Nano-SiO₂, LaCl₃ catalysis Nano-catalysts, lanthanum chloride 71-88 Eco-friendly, higher efficiency

Research Findings and Notes

  • The multi-step synthesis allows for structural modifications at N1 and C2 positions, enabling pharmacological tuning.
  • Catalytic methods reduce environmental impact and improve scalability.
  • One-pot protocols combining condensation and cyclopropylation steps are promising for industrial applications.
  • Spectroscopic validation is critical for confirming substitution patterns and purity.
  • The compound’s benzimidazole core is a versatile scaffold with broad biological activities, making efficient synthesis methods valuable for medicinal chemistry research.

Chemical Reactions Analysis

1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole, have shown significant antimicrobial properties. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Case Study : A study synthesized several benzimidazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Anticancer Potential

The anticancer properties of benzimidazole derivatives have been extensively studied. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

  • Case Study : In vitro studies on this compound derivatives revealed potent antiproliferative effects against various cancer cell lines, including breast and colon cancer. The mechanism of action appears to involve the disruption of cellular signaling pathways critical for cancer cell survival .

Anti-inflammatory Effects

Benzimidazole derivatives are also recognized for their anti-inflammatory properties. They interact with various receptors involved in inflammatory responses, making them potential candidates for treating inflammatory diseases.

  • Case Study : Research has shown that certain benzimidazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. A specific derivative demonstrated IC50 values that indicate strong inhibition of these enzymes, suggesting its utility in managing inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of benzimidazole compounds is essential for optimizing their biological activity. Modifications at specific positions on the benzimidazole ring can significantly enhance their efficacy.

Modification Effect on Activity
Methyl group at R1Enhanced antibacterial activity
Halogen substitutionsIncreased anticancer potency
Hydroxyl groupsImproved anti-inflammatory effects

Research indicates that specific substitutions can lead to improved binding affinities to target proteins, enhancing the overall therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound binds to various therapeutic targets due to its electron-rich environment and structural features. This binding can inhibit the activity of enzymes or receptors involved in disease processes, leading to its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

The substituent at the C2 position critically influences solubility, stability, and bioactivity. Key analogs and their properties are summarized below:

Table 1: Comparison of Key Benzimidazole Derivatives
Compound Name Substituent (C2) Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Synthesis Yield
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole Methylthio 178.27 Not reported Intermediate for piperazine derivatives (58% yield)
2-(Trifluoromethyl)-1H-benzo[d]imidazole Trifluoromethyl 186.14 209–211 High yield (80%), characterized by FTIR/HRMS
2-Cyclohexyl-1H-benzo[d]imidazole Cyclohexyl 212.30 218–219 Antimicrobial activity; synthesized via NaH/MeI
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 4-Fluorophenyl 226.24 Not reported GABA-A receptor interaction (similar to zolpidem)
1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole Piperazinyl 216.28 Not reported CAS 137898-68-1; potential CNS applications
Key Observations:
  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance thermal stability (higher melting points) and metabolic resistance .
  • Heterocyclic Substituents (e.g., Piperazinyl) : Facilitate interactions with biological targets like neurotransmitter receptors .

Pharmacological Activities

Key Insights:
  • Antifungal Activity : Methyl and halogenated benzyl substituents enhance potency against azole-resistant fungi .
  • Anticancer Potential: Sulfonyl and pyrimidine-linked benzimidazoles (e.g., compound 4 in ) show promise in kinase inhibition.

Biological Activity

1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological effects, including anticancer, anti-inflammatory, and enzyme inhibition activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in cancer therapy where enzyme inhibition can disrupt tumor growth and survival pathways.
  • DNA Intercalation : It may intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for many anticancer agents.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce the generation of ROS, leading to oxidative stress and subsequent cell death in certain types of cells.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown efficacy against various cancer cell lines, leading to apoptosis through mechanisms such as caspase activation and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
HepG2 (Liver Cancer)0.5Induction of apoptosis
MCF-7 (Breast Cancer)0.8Cell cycle arrest and caspase activation
A549 (Lung Cancer)1.0ROS generation leading to oxidative stress

The above data illustrates the compound's potency across different cancer types, indicating its potential as a lead candidate in cancer therapy .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Enzyme IC50 (µM) Selectivity
COX-10.72Moderate inhibition
COX-20.54Enhanced selectivity over COX-1

These findings suggest that the compound could be beneficial in treating inflammatory diseases by selectively inhibiting inflammatory pathways .

Case Studies

Several studies have highlighted the biological activities of benzimidazole derivatives, including our compound of interest:

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound led to significant apoptosis in HepG2 liver cancer cells. The mechanism involved upregulation of pro-apoptotic proteins such as caspase-3 and Bax, alongside downregulation of anti-apoptotic Bcl-2 .
  • In Vivo Models : In animal models, administration of this benzimidazole derivative resulted in reduced tumor growth and improved survival rates compared to control groups. These results underscore its potential for further clinical development as an anticancer agent .

Q & A

Q. Q1. What are the most effective synthetic routes for preparing 1-methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole and its derivatives?

Answer: The synthesis of benzimidazole derivatives typically involves condensation reactions between o-phenylenediamine and carbonyl-containing compounds. For cyclopropane-substituted analogs like the target compound, cyclopropane carboxaldehyde or its derivatives can serve as precursors. Key methodologies include:

  • Multi-step synthesis : Cyclopropane moieties are introduced via alkylation or cross-coupling reactions. For example, palladium-catalyzed C–N bond formation (as in ) can integrate cyclopropane groups into the benzimidazole scaffold .
  • Catalytic optimization : Nano-SiO₂ has been used to enhance reaction efficiency in benzimidazole synthesis, reducing reaction times and improving yields (e.g., 88% yield for structurally similar compounds in ) .
  • One-pot protocols : Lanthanum chloride (LaCl₃) catalyzes the condensation of o-phenylenediamine with aldehydes and cyclopropane derivatives, offering high atom economy (e.g., 71–88% yields for related compounds in ) .

Q. Q2. How can spectroscopic techniques validate the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Key signals include the N–CH₃ group (δ ~3.5 ppm in 1H NMR; δ ~35–40 ppm in 13C NMR) and cyclopropane protons (δ ~0.8–1.5 ppm). Aromatic protons in the benzimidazole ring typically appear at δ ~7.0–8.5 ppm .
  • IR spectroscopy : Stretching vibrations for N–H (3395 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the benzimidazole core. Cyclopropane C–C bonds show characteristic absorptions near 1000–1100 cm⁻¹ .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) provides exact mass matches (e.g., m/z 227.1052 for C₁₂H₁₃N₂) .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) predict the electronic and nonlinear optical (NLO) properties of this compound?

Answer: Density functional theory (DFT) calculations at the B3LYP/6-31G* level can:

  • Optimize geometry : Confirm the planarity of the benzimidazole ring and the spatial orientation of the cyclopropane substituent .
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electronic stability (e.g., gaps <3.0 eV suggest high reactivity) .
  • NLO properties : Polarizability (⟨α⟩) and hyperpolarizability (βtot) values quantify NLO potential. For example, nitro-substituted benzimidazoles exhibit βtot values up to 1.5 × 10⁻²⁷ esu, making them promising for optoelectronic applications .

Q. Q4. What strategies resolve contradictions in biological activity data for benzimidazole derivatives with cyclopropane substituents?

Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For instance, electron-withdrawing groups (e.g., –NO₂) enhance antibacterial activity (MIC ~3.12 µg/mL against S. aureus in ), while bulky groups reduce bioavailability .
  • In-silico ADMET profiling : Use tools like SwissADME to predict pharmacokinetic conflicts. For example, cyclopropane moieties may improve metabolic stability but reduce solubility .
  • Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (e.g., MTT assays for cytotoxicity) to minimize variability .

Q. Q5. How can crystallography (e.g., SHELX) resolve conformational ambiguities in this compound?

Answer:

  • Single-crystal X-ray diffraction : SHELXL refines bond lengths and angles, confirming the cyclopropane ring’s sp³ hybridization (C–C bond lengths ~1.54 Å) and dihedral angles between the benzimidazole and cyclopropane moieties .
  • Twinned data refinement : For low-symmetry crystals, SHELXE resolves overlapping reflections, improving R-factor accuracy (e.g., R1 < 0.05 for high-resolution data) .

Methodological Considerations

Q. Table 1. Comparative Synthetic Yields for Benzimidazole Derivatives

MethodCatalystYield (%)Reference
One-pot LaCl₃ catalysisLaCl₃88
Nano-SiO₂ catalysisSiO₂ nanoparticles85
Palladium-catalyzed C–NPd(OAc)₂71

Q. Table 2. Key Spectroscopic Data for Benzimidazole Derivatives

Compound1H NMR (δ, ppm)IR (cm⁻¹)HRMS (m/z)
Target analog*3.50 (s, 3H, N–CH₃)3395 (N–H), 1648 (C=N)227.1052 (C₁₂H₁₃N₂)
Nitro-substituted derivative8.20 (d, 2H, Ar–H)1515 (NO₂)299.0921 (C₁₅H₁₂N₃O₂)

Critical Analysis of Evidence

  • Synthesis : highlights LaCl₃’s efficiency, but scalability for cyclopropane derivatives remains untested.
  • Biological activity : reports enhanced antibacterial activity with halogen substituents, but cytotoxicity data (e.g., IC₅₀ > 50 µM in ) suggest limited therapeutic windows.
  • Computational limitations : DFT predictions in require experimental validation (e.g., hyper-Rayleigh scattering for NLO properties).

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